Molecular Weight Reduction Relative to the N-Phenyl Duvelisib Intermediate
The target compound (MW 222.67 g·mol⁻¹) has a molecular weight 25.5% lower than the N-phenyl Duvelisib intermediate (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (CAS 1350643-72-9, MW 298.77 g·mol⁻¹) . This difference corresponds to the absence of the phenyl substituent at the N2 position. In fragment-based and lead-optimisation workflows, lower MW correlates with greater ligand efficiency potential and additional room for property-guided molecular growth before exceeding commonly applied physicochemical thresholds (e.g., MW < 500 for oral bioavailability) [1].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 222.67 g·mol⁻¹ |
| Comparator Or Baseline | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (CAS 1350643-72-9): 298.77 g·mol⁻¹ |
| Quantified Difference | 76.10 g·mol⁻¹ reduction (25.5% lower MW) |
| Conditions | Calculated from molecular formula: target C₁₁H₁₁ClN₂O vs. comparator C₁₇H₁₅ClN₂O |
Why This Matters
A 25.5% lower molecular weight provides greater headroom for downstream synthetic elaboration before exceeding Rule-of-Five thresholds, directly impacting the selection of this compound as a starting scaffold in lead optimisation programs.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46, 3-26. (Establishes the MW < 500 guideline for oral drug-likeness.) View Source
